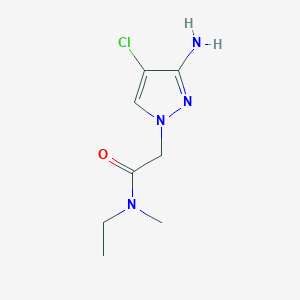

2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide

Description

Properties

Molecular Formula |

C8H13ClN4O |

|---|---|

Molecular Weight |

216.67 g/mol |

IUPAC Name |

2-(3-amino-4-chloropyrazol-1-yl)-N-ethyl-N-methylacetamide |

InChI |

InChI=1S/C8H13ClN4O/c1-3-12(2)7(14)5-13-4-6(9)8(10)11-13/h4H,3,5H2,1-2H3,(H2,10,11) |

InChI Key |

UVGYBDLZEAKGQT-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C(=O)CN1C=C(C(=N1)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Amino-4-chloro-1H-pyrazole Intermediate

- The 3-amino-4-chloro-pyrazole core is typically synthesized via addition-cyclization of arylhydrazines with appropriate precursors, followed by oxidation and chlorination steps.

- For example, arylhydrazines react under controlled conditions to form pyrazol-3-ols, which are then chlorinated selectively at the 4-position using reagents such as N-chlorosuccinimide or other chlorinating agents under mild conditions to avoid over-chlorination.

- The amino group at position 3 is introduced or retained during these steps, often requiring protection/deprotection strategies if necessary to prevent side reactions.

Alkylation with N-ethyl-N-methylacetamide Derivative

- The attachment of the N-ethyl-N-methylacetamide side chain to the pyrazole nitrogen (N-1 position) is achieved by alkylation using a suitable electrophilic acetamide derivative, such as N-ethyl-N-methyl-2-bromoacetamide or similar haloacetamides.

- The reaction is typically carried out in polar aprotic solvents like dimethylformamide or ethanol, with a base such as triethylamine or sodium hydride to deprotonate the pyrazole nitrogen, facilitating nucleophilic substitution.

- Heating under reflux conditions enhances the reaction rate and yield.

- Careful control of stoichiometry and temperature is necessary to minimize side reactions and over-alkylation.

Alternative Route: Direct Condensation and Functional Group Manipulation

- Another approach involves synthesizing a protected pyrazole intermediate, performing N-methylation and N-ethylation steps sequentially, followed by deprotection and introduction of the amino and chloro substituents via selective halogenation and amination reactions.

- This method may include intermediate formation of acetamide derivatives and subsequent hydrazinolysis or other nucleophilic substitution reactions to install the amino group at position 3.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole ring formation | Arylhydrazine + β-diketone or nitrile | Toluene, ethanol | Reflux (80-110°C) | 60-85 | Cyclization followed by oxidation and chlorination |

| Chlorination at C-4 | N-chlorosuccinimide or similar chlorinating agent | Dichloromethane, ethanol | 0-25°C | 70-90 | Controlled to avoid over-chlorination |

| Alkylation of pyrazole N-1 | N-ethyl-N-methyl-2-bromoacetamide + base | DMF, ethanol | Reflux (60-90°C) | 65-80 | Base deprotonates pyrazole for nucleophilic attack |

| Amination at C-3 (if needed) | Ammonia or amine source | Ethanol, water | Room temp to reflux | 75-85 | May require protecting groups |

In-Depth Research Findings and Analytical Data

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern on the pyrazole ring, showing characteristic chemical shifts for the amino group protons and the acetamide side chain methyl and ethyl groups.

- Infrared (IR) spectroscopy reveals amide carbonyl stretches around 1650-1700 cm⁻¹ and N-H stretches for amino and amide groups near 3300 cm⁻¹.

- Mass spectrometry (MS) confirms the molecular ion peak consistent with the molecular weight of this compound.

- Chromatographic purification (e.g., column chromatography or preparative HPLC) is employed to isolate the pure compound, typically yielding >95% purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloro substituent can be reduced to form the corresponding amine.

Substitution: The chloro substituent can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like sodium methoxide or sodium hydroxide can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Hydroxy or alkoxy derivatives of the compound.

Scientific Research Applications

2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with four classes of pyrazole-acetamide derivatives, focusing on structural variations, synthetic methods, and functional properties.

Pyrazole Acetamides with Aryl and Halogen Substituents

Compounds 3a–3p from are pyrazole-4-carboxamides with chloro, cyano, and aryl substitutions. For example:

- 3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide

- 3e: 5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide

Key Differences :

- The target compound lacks the cyano group and aryl rings present in 3a/3e, reducing steric bulk and altering electronic properties.

- The amino group in the target compound may enhance solubility and hydrogen-bonding interactions compared to 3a/3e’s cyano substituent.

Benzimidazole-Pyrazole Hybrids ()

Compounds such as 28–31 and 32 feature benzimidazole cores fused with pyrazole-acetamide groups. For example:

- 32 : N-(6-Chloro-1-methyl-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide

Key Differences :

- The benzimidazole moiety in 32 introduces aromaticity and planar geometry, likely enhancing DNA intercalation or enzyme inhibition.

- The target compound’s simpler structure may offer better metabolic stability compared to fused heterocycles.

Fipronil-Related Acetamides ()

The title compound in , 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide, is a precursor to the insecticide Fipronil.

Key Differences :

- The target compound’s amino group replaces Fipronil’s trifluoromethyl-sulfonyl group, likely reducing neurotoxic effects.

- The absence of strong electron-withdrawing groups (e.g., CF3) may diminish insecticidal potency but improve safety profiles.

Oxadiazole-Containing Pyrazole Acetamides ()

The compound 2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide incorporates an oxadiazole ring.

Key Differences :

- The oxadiazole ring in the derivative enhances metabolic stability and π-π stacking interactions.

- The target compound’s simpler structure may offer better synthetic accessibility.

Table 1: Structural and Functional Comparison

| Compound Class | Key Features | Advantages | Limitations |

|---|---|---|---|

| Target Compound | 3-Amino-4-Cl-pyrazole, N-Et-N-Me | Enhanced solubility, moderate lipophilicity | Unconfirmed bioactivity |

| Aryl-Substituted (3a/3e) | Cyano, aryl rings | High thermal stability | Low solubility |

| Benzimidazole Hybrids | Fused heterocycles | Enzyme inhibition potential | Complex synthesis |

| Fipronil Analogs | Cyano, CF3/Cl groups | Insecticidal activity | Neurotoxicity risks |

| Oxadiazole Derivatives | Oxadiazole, methylthio | Metabolic stability | High molecular weight |

Biological Activity

2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-ethyl-N-methylacetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesis, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₈H₁₃ClN₄O

- Molecular Weight : 216.67 g/mol

- CAS Number : 1339830-41-9

Antidiabetic Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antidiabetic properties. For instance, compounds similar to this compound have been evaluated for their inhibitory effects on α-glucosidase and α-amylase enzymes, which are crucial in carbohydrate metabolism.

| Compound | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |

|---|---|---|

| Acarbose | 72.58 ± 0.68 | 115.6 ± 0.574 |

| Pyz-1 | 75.62 ± 0.56 | 119.3 ± 0.75 |

| Pyz-2 | 95.85 ± 0.92 | 120.2 ± 0.68 |

These results indicate that the synthesized pyrazole derivatives possess comparable activity to established antidiabetic agents, suggesting their potential for further development in diabetes management .

Antioxidant Activity

The antioxidant capabilities of pyrazole derivatives have also been assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that these compounds exhibit considerable antioxidant activity, which may contribute to their therapeutic effects in managing oxidative stress-related diseases .

Kinase Inhibition

The compound has been investigated for its role as a kinase inhibitor, particularly targeting the PCTAIRE family of kinases associated with various cancers. Studies showed that modifications to the pyrazole scaffold could enhance selectivity and potency against specific kinases, with some derivatives achieving EC₅₀ values as low as 33 nM for CDK16 inhibition .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is closely linked to their chemical structure. Modifications at various positions on the pyrazole ring can significantly influence their inhibitory effects on enzymes and receptors.

Key Findings:

- Substituent Effects : The presence of electron-withdrawing groups (like chlorine) enhances the activity against certain targets.

- Chain Length : Variations in alkyl chain lengths (e.g., ethyl vs. propyl) impact solubility and bioavailability.

- Linker Variations : Different linkers connecting the pyrazole moiety to other functional groups can alter binding affinities to target proteins.

Case Studies

Several case studies have documented the synthesis and evaluation of pyrazole-based compounds for their biological activities:

- Antidiabetic Agents : A study reported that specific pyrazole derivatives showed promising results in inhibiting carbohydrate-hydrolyzing enzymes, indicating potential use in diabetes treatment .

- Cancer Therapeutics : Research into kinase inhibitors revealed that certain modifications led to selective inhibition of cancer-related kinases, suggesting avenues for targeted cancer therapies .

- Antiviral Activity : Some pyrazole derivatives demonstrated effectiveness against viral infections, specifically targeting viral replication processes .

Q & A

Q. What strategies mitigate challenges in scaling up synthesis for preclinical/clinical batches?

- Methodological Answer : Transition from batch to flow chemistry for exothermic reactions (e.g., chloroacetylation). Optimize solvent recovery systems (e.g., distillation) and replace hazardous reagents (e.g., dichloromethane with cyclopentyl methyl ether). Use Quality by Design (QbD) principles to define critical process parameters (CPPs) and establish a design space for regulatory compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.